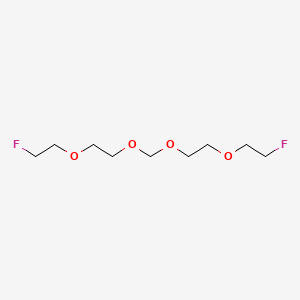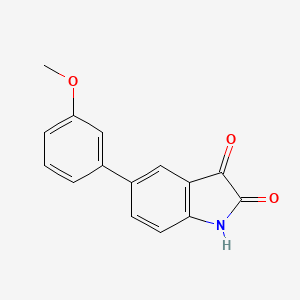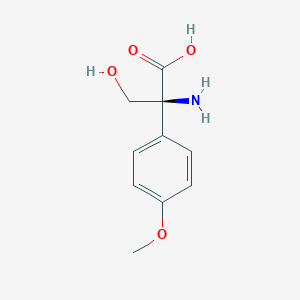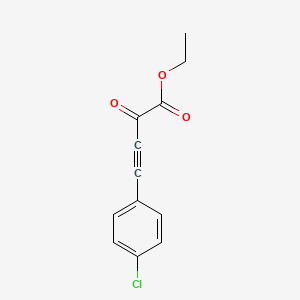![molecular formula C17H14OS B12849111 2-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12849111.png)
2-[3-(Benzyloxy)phenyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Benzyloxy)phenyl]thiophene is an organic compound with the molecular formula C17H14OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur This compound is notable for its unique structure, which includes a benzyloxy group attached to a phenyl ring, which is further connected to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)phenyl]thiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Benzyloxy)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol or further to a benzyl group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol or benzyl group.
Substitution: Halogenated derivatives of the phenyl or thiophene ring.
Wissenschaftliche Forschungsanwendungen
2-[3-(Benzyloxy)phenyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-[3-(Benzyloxy)phenyl]thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. In materials science, the thiophene ring’s conjugated system allows for efficient electron transport, making it suitable for use in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylthiophene: Lacks the benzyloxy group, resulting in different chemical properties and applications.
3-(Benzyloxy)thiophene: The benzyloxy group is directly attached to the thiophene ring, altering its reactivity.
2-(Benzyloxy)phenylthiophene: The position of the benzyloxy group on the phenyl ring can influence the compound’s electronic properties.
Uniqueness
This structural feature distinguishes it from other thiophene derivatives and makes it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C17H14OS |
|---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2-(3-phenylmethoxyphenyl)thiophene |
InChI |
InChI=1S/C17H14OS/c1-2-6-14(7-3-1)13-18-16-9-4-8-15(12-16)17-10-5-11-19-17/h1-12H,13H2 |
InChI-Schlüssel |
MDHJTABHDZNQDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/no-structure.png)
![7-Bromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B12849073.png)

![3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)

